molecular formula C9H12ClNO B1463056 6-Methoxyindoline hydrochloride CAS No. 4770-41-6

6-Methoxyindoline hydrochloride

Cat. No.: B1463056
CAS No.: 4770-41-6
M. Wt: 185.65 g/mol
InChI Key: OCQGYVJPTIMWBU-UHFFFAOYSA-N
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Description

6-Methoxyindoline hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . It is a derivative of indoline, featuring a methoxy group at the 6-position of the indoline ring.

Biochemical Analysis

Biochemical Properties

6-Methoxyindoline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may interact with other biomolecules such as glutathione, influencing redox reactions within cells.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins within this pathway, this compound can alter gene expression and cellular metabolism. Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with cytochrome P450 enzymes, leading to changes in their catalytic activity . This binding can result in either the inhibition or activation of these enzymes, depending on the specific context. Additionally, this compound may act as an antioxidant, scavenging reactive oxygen species (ROS) and thereby reducing oxidative stress within cells . This antioxidant activity is likely mediated through interactions with glutathione and other redox-active biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and modulating enzyme activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage. Therefore, it is crucial to carefully determine the appropriate dosage when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interactions with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others are excreted from the body. The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the presence of cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution of this compound within the body, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize within the endoplasmic reticulum (ER) and mitochondria, where it can exert its effects on enzyme activity and oxidative stress . Targeting signals and post-translational modifications may play a role in directing this compound to specific subcellular compartments, thereby influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyindoline hydrochloride typically involves the reaction of 6-methoxyindoline with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain high-purity product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQGYVJPTIMWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672189
Record name 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-41-6
Record name 6-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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